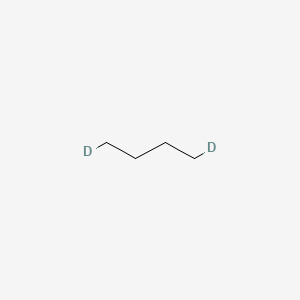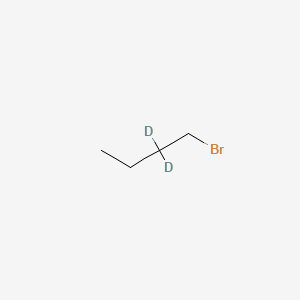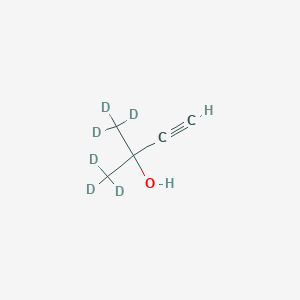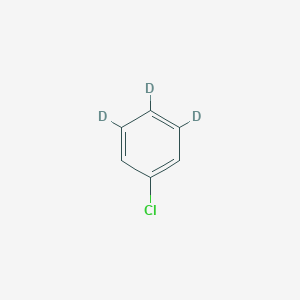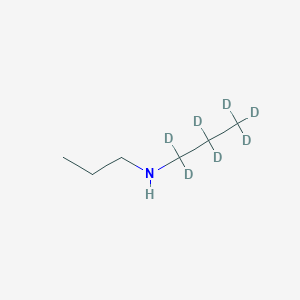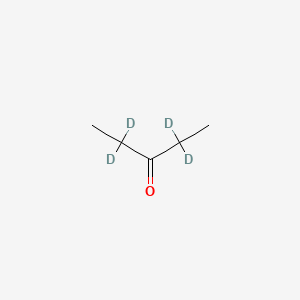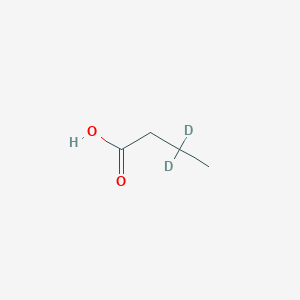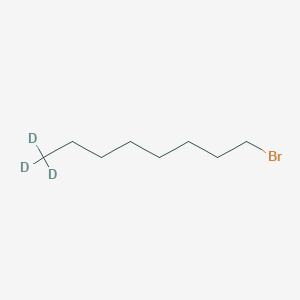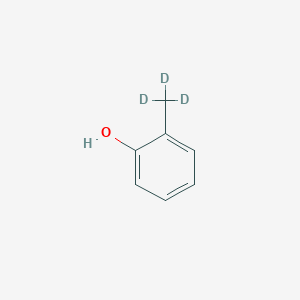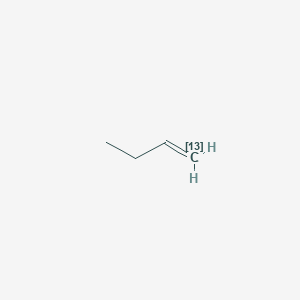![molecular formula C44H38 B3044261 1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]- CAS No. 135804-06-7](/img/structure/B3044261.png)
1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]-
説明
“1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methoxyphenyl)ethenyl]-” is a chemical compound with the molecular formula C44H38O4 . It has a molecular weight of 630.8 g/mol . The IUPAC name for this compound is 1-[2,2-bis(4-methoxyphenyl)ethenyl]-4-[4-[2,2-bis(4-methoxyphenyl)ethenyl]phenyl]benzene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, asymmetric hydrogen-bond acceptors of 1,4-bis[2-(4-pyridyl)ethenyl]benzene derivatives were synthesized through the classical Witting-Horner and Sonogashira cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound can be represented by its InChI string: InChI=1S/C44H38O4/c1-45-39-21-13-35(14-22-39)43(36-15-23-40(46-2)24-16-36)29-31-5-9-33(10-6-31)34-11-7-32(8-12-34)30-44(37-17-25-41(47-3)26-18-37)38-19-27-42(48-4)28-20-38/h5-30H,1-4H3 .Chemical Reactions Analysis
While specific chemical reactions involving “1,1’-Biphenyl, 4,4’-bis[2,2-bis(4-methoxyphenyl)ethenyl]-” are not available, similar compounds have been synthesized using classical Witting-Horner and Sonogashira cross-coupling reactions .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 630.8 g/mol, an XLogP3-AA of 11.7, and a topological polar surface area of 36.9 Ų . It has no hydrogen bond donors, four hydrogen bond acceptors, and eleven rotatable bonds .科学的研究の応用
Crystallographic Analysis
The molecule 4,4′-bis[2,2-bis(4-methoxyphenyl)ethenyl]biphenyl, which is structurally similar to 1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]-, has been studied for its crystallographic properties. The molecule exhibits a center of symmetry at the midpoint of the biphenyl single bond, resulting in an asymmetric unit of one half-molecule. The geometry of the structure aligns with expectations, providing insights into the potential applications of such molecules in materials science and molecular engineering (Velde, Hoefnagels, & Geise, 2002).
Environmental Biodegradation
Research has explored the cometabolism of 1,1-Dichloro-2,2-Bis(4-Chlorophenyl)Ethylene by Pseudomonas acidovorans M3GY when grown on biphenyl. This study highlights the potential of biphenyl-utilizing bacteria to degrade toxic compounds in the environment, which could be relevant for the bioremediation of related biphenyl compounds (Hay & Focht, 1998).
Polymer Science
In polymer science, the synthesis of polyesters from 2,2-bis(4-chloroformylphenyl)-propane and 4,4′-biphenyl-dicarboxyl chloride with diphenols under phase transfer conditions has been studied. This research provides insights into the synthesis and properties of polymers that could be relevant for the development of materials with specific characteristics, such as high thermal stability or particular mechanical properties (Tagle, Diaz, & Campbell, 1993).
Metal-Organic Frameworks
The use of biphenyl-3,3′,4,4′-tetracarboxylate in the construction of novel metal–organic frameworks (MOFs) demonstrates the potential applications of biphenyl derivatives in the design and synthesis of MOFs with varying dimensionalities and structures. These MOFs could be utilized in various fields, including gas storage, separation, and catalysis (Sun et al., 2010).
将来の方向性
作用機序
Target of Action
Similar compounds have been used in the synthesis of optoelectronic devices , suggesting that its targets could be related to light-emitting or light-absorbing molecules.
Mode of Action
It’s known that similar compounds interact with their targets through electronic transitions, which can result in the emission or absorption of light . This property is often utilized in the design of optoelectronic devices.
Biochemical Pathways
The compound doesn’t seem to be involved in any traditional biochemical pathways, as it’s primarily used in materials science rather than biochemistry . The synthesis of such compounds can involve organic reactions like the sonogashira coupling .
Pharmacokinetics
As a material used in the fabrication of optoelectronic devices, the compound doesn’t have traditional pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). Instead, its properties such as solubility, stability, and reactivity are more relevant .
Result of Action
The result of the compound’s action is typically the generation of light or the modulation of electrical signals . This is why it’s used in the fabrication of optoelectronic devices.
特性
IUPAC Name |
1-[2,2-bis(4-methylphenyl)ethenyl]-4-[4-[2,2-bis(4-methylphenyl)ethenyl]phenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H38/c1-31-5-17-39(18-6-31)43(40-19-7-32(2)8-20-40)29-35-13-25-37(26-14-35)38-27-15-36(16-28-38)30-44(41-21-9-33(3)10-22-41)42-23-11-34(4)12-24-42/h5-30H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJTZJDRBBJYKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=C(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)C6=CC=C(C=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H38 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573207 | |
| Record name | 4,4'-Bis[2,2-bis(4-methylphenyl)ethenyl]-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135804-06-7 | |
| Record name | 4,4'-Bis[2,2-bis(4-methylphenyl)ethenyl]-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




